Product packaging for Strontium vanadium oxide (SrV2O6)(Cat. No.:CAS No. 12435-86-8)

Strontium vanadium oxide (SrV2O6)

Cat. No.: B075946
CAS No.: 12435-86-8
M. Wt: 389.1 g/mol
InChI Key: YMNMFUIJDSASQW-UHFFFAOYSA-N
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Description

Strontium vanadium oxide (SrV2O6) is an inorganic oxide compound of significant interest in solid-state chemistry and materials science research. It crystallizes in a structure that facilitates the study of unique electronic and magnetic properties. A primary research application of SrV2O6 is in the development of cathode materials for advanced lithium-ion and multivalent (e.g., Mg2+, Zn2+, Al3+) batteries. Its framework allows for the reversible intercalation and de-intercalation of ions, making it a promising candidate for next-generation energy storage systems with potentially higher capacity and stability. Furthermore, researchers investigate SrV2O6 for its catalytic properties, particularly in oxidative dehydrogenation and other heterogeneous catalytic processes, where the vanadium redox couples (V5+/V4+) play a critical role. The compound is also a subject of study in the field of magnetochemistry, as it can exhibit complex magnetic behaviors at low temperatures due to the interactions between vanadium ions. Available in high-purity forms, this material is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O7Sr2V2-10 B075946 Strontium vanadium oxide (SrV2O6) CAS No. 12435-86-8

Properties

IUPAC Name

distrontium;oxygen(2-);vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7O.2Sr.2V/q7*-2;2*+2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNMFUIJDSASQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O7Sr2V2-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13597-58-5
Record name Strontium vanadium oxide (SrV2O6)
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Record name Strontium vanadium oxide (SrV2O6)
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Record name Strontium divanadium hexaoxide
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Synthetic Methodologies and Advanced Process Engineering for Srv2o6

Conventional Solid-State Synthesis Approaches for SrV₂O₆

The solid-state reaction method is a conventional and widely utilized technique for the synthesis of polycrystalline materials like strontium vanadium oxide. This approach involves the intimate mixing of solid precursors, typically strontium and vanadium oxides or their salts, followed by heat treatment at elevated temperatures to facilitate the diffusion of ions and the formation of the desired product.

Reaction Parameters and Temperature Optimization

In the solid-state synthesis of SrV₂O₆, precise control over reaction parameters is crucial for obtaining the target phase with high purity. A study on the preparation of SrV₂O₆ via the solid-state method reported the formation of a novel ultralow-firing microwave dielectric ceramic at 630 °C scientific.net. The optimization of the calcination temperature is a key factor in determining the final phase and crystallinity of the material. Lower calcination temperatures can lead to incomplete reactions and the presence of impurity phases, while excessively high temperatures may result in undesired phase transitions or grain growth.

The selection of precursors also plays a significant role. Common starting materials include strontium carbonate (SrCO₃) or strontium nitrate (Sr(NO₃)₂) and vanadium pentoxide (V₂O₅). The stoichiometry of the reactants must be carefully controlled to ensure the formation of the SrV₂O₆ phase. The mixture of the precursor powders is typically homogenized through grinding or ball milling to increase the contact surface area and enhance the reaction kinetics.

Phase Evolution During High-Temperature Solid-State Reactions

The thermal treatment during solid-state synthesis induces a series of phase transformations that culminate in the formation of the stable SrV₂O₆ phase. Research has shown that the phase evolution is highly dependent on the firing temperature scientific.net. At temperatures below 500 °C, a coexistence of the α-SrV₂O₆ and β-SrV₂O₆ phases is observed scientific.net. As the temperature is increased, the transformation to a single α-SrV₂O₆ phase occurs. A stable, single α-SrV₂O₆ phase has been reported to be obtained at 550 °C and remains stable up to 660 °C scientific.net.

Understanding this phase evolution is critical for tailoring the synthesis process to obtain a specific polymorph of SrV₂O₆, as the different phases can exhibit distinct physical and chemical properties. Techniques such as X-ray diffraction (XRD) and Raman spectroscopy are instrumental in analyzing the phase composition at different stages of the calcination process, providing valuable insights into the reaction pathway scientific.net.

Firing Temperature (°C)Observed Phases
< 500α-SrV₂O₆ and β-SrV₂O₆
550 - 660Single α-SrV₂O₆
630α-SrV₂O₆ (for ultralow-firing microwave dielectric ceramic)

Wet Chemical Synthesis Routes for SrV₂O₆

Wet chemical synthesis methods offer several advantages over conventional solid-state reactions, including better homogeneity, higher purity, and lower reaction temperatures, as well as greater control over particle size and morphology. These techniques involve the reaction of precursors in a liquid medium to form the desired product.

Sol-Gel Techniques for Low-Temperature Preparation

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures. This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. While specific studies focusing solely on the sol-gel synthesis of SrV₂O₆ are not abundant, the principles can be extrapolated from the synthesis of other strontium vanadates, such as Sr₃V₂O₈.

A polymerized complex sol-gel route, based on the Pechini method, has been successfully employed for the preparation of strontium vanadate (B1173111) scientific.net. In this process, metal precursors are chelated by a hydroxycarboxylic acid, such as citric acid, in the presence of a polyhydroxyl alcohol, like ethylene (B1197577) glycol. Upon heating, a polyesterification reaction occurs, leading to the formation of a polymeric resin in which the metal cations are uniformly distributed.

For the synthesis of a strontium vanadate, the process would typically involve the following steps:

Precursor Selection : Vanadium (V) oxytriisopropoxide and strontium carbonate (SrCO₃) can be used as the metal sources scientific.net.

Chelation and Polymerization : These precursors are mixed with citric acid and ethylene glycol. The mixture is heated to promote chelation and subsequent polyesterification, resulting in a viscous gel scientific.net.

Calcination : The obtained gel is then subjected to a series of heat treatments to remove the organic components and crystallize the desired strontium vanadate phase. For instance, an initial heating at 250°C, followed by further calcination at 400°C and a final annealing at 800°C for 2 hours, has been shown to yield pure strontium vanadate scientific.net.

This low-temperature approach allows for the formation of the desired material without the need for the high temperatures typically required in solid-state reactions, thus offering better control over the final product's characteristics.

Hydrothermal Synthesis for Controlled Morphology

Hydrothermal synthesis is another prominent wet chemical method that utilizes high-pressure and high-temperature aqueous solutions to crystallize materials directly from the solution. This technique is particularly effective for controlling the morphology and size of the resulting particles.

Sr(NO₃)₂ + 2NH₄VO₃ → SrV₂O₆ + 2NH₄NO₃ researchgate.net

A significant advantage of the hydrothermal method is its ability to produce materials with specific, well-defined morphologies, including one-dimensional (1D) nanostructures such as nanorods and nanobelts. These anisotropic structures can exhibit unique properties due to their high aspect ratios and large surface areas.

Well-defined one-dimensional rod-like strontium vanadate has been successfully prepared by a simple hydrothermal method without the use of any surfactants or templates scientific.net. This indicates that the intrinsic crystal structure of SrV₂O₆ may favor anisotropic growth under specific hydrothermal conditions.

Furthermore, more complex hierarchical structures have also been synthesized. Dandelion-like micro-crystallites and long, belt-like nanostructures of β-SrV₂O₆ have been fabricated under mild hydrothermal conditions researchgate.net. The formation of these distinct morphologies was found to be dependent on the reaction temperature.

Reaction Temperature (°C)Reaction Time (h)Resulting Morphology
18060Long belt-like nanostructures
22060Dandelion-like micro-crystallites

These findings underscore the high degree of morphological control achievable through the hydrothermal synthesis of SrV₂O₆ by tuning the reaction parameters.

Influence of Mineralizers and Chemical Composition Ratios

The synthesis of strontium vanadates, including SrV2O6, is significantly influenced by the presence of mineralizers and the stoichiometric ratios of the reactants. Mineralizers, which are chemical compounds that facilitate the crystallization of a substance without being incorporated into the final product, play a crucial role in hydrothermal and flux-based synthesis methods. They work by increasing the solubility of the reactants and promoting the transport of ionic species, thereby enabling crystal growth at lower temperatures and pressures than would otherwise be possible.

In the context of strontium vanadate synthesis, mineralizers can direct the formation of specific crystal structures and morphologies. For instance, in hydrothermal synthesis, the choice of mineralizer can influence whether a desired phase is formed or if competing phases emerge. While specific studies on mineralizers exclusively for SrV2O6 are not extensively detailed in the provided literature, the synthesis of other complex vanadates offers valuable insights. For example, in the hydrothermal synthesis of strontium manganese vanadates, halide mineralizers have been shown to direct a diverse synthetic and structural chemistry, even when the halide is not incorporated into the final crystal structure researchgate.net. The use of different mineralizers, such as hydroxides versus chlorides, can lead to the formation of different vanadate compounds researchgate.net. This suggests that a systematic investigation of various mineralizers in the SrO-V2O5 system could yield pathways to phase-pure SrV2O6 with controlled characteristics.

The chemical composition ratio, specifically the molar ratio of strontium to vanadium precursors, is another critical parameter that dictates the final product phase. In solid-state reactions, precise control of the Sr:V ratio is essential to obtain the desired SrV2O6 phase and to avoid the formation of other strontium vanadate compounds such as SrV3O9 or Sr2V2O7. The stoichiometric ratio of 1:2 for Sr:V is theoretically required for the formation of SrV2O6. Deviations from this ratio can lead to the presence of unreacted precursors or the formation of impurity phases. For instance, in the synthesis of strontium hexaferrite (SrFe12O19), the stoichiometric ratio of SrCO3 to Fe2O3 was found to be a critical factor in obtaining the desired magnetic phase, with a 1:6.0 ratio yielding the best magnetic properties researchgate.net. This highlights the general principle that strict stoichiometric control is paramount in achieving phase-pure complex oxides.

The following table summarizes the expected impact of mineralizers and chemical composition ratios on the synthesis of SrV2O6, based on analogous systems.

ParameterInfluence on SrV2O6 SynthesisExpected Outcome with Optimized Conditions
Mineralizer Type Affects reactant solubility, ionic transport, and reaction kinetics. Can direct the formation of specific crystal structures and morphologies.Formation of phase-pure SrV2O6 at lower temperatures; potential for controlled morphology (e.g., nanorods, platelets).
Mineralizer Concentration Influences the rate of crystallization and can affect the size and quality of the resulting crystals.Optimized crystal size and reduced defect density in the final SrV2O6 product.
Sr:V Molar Ratio Determines the final product phase. Deviations from the stoichiometric 1:2 ratio can lead to the formation of impurity phases.High-purity, single-phase SrV2O6 with minimal presence of other strontium vanadate compounds.

Emerging and Advanced Synthesis Strategies for SrV2O6

In the quest for materials with enhanced properties, researchers are increasingly turning to emerging and advanced synthesis strategies that offer greater control over the final product's characteristics. For SrV2O6, mechanochemical activation and high-pressure, high-temperature synthesis represent two such promising avenues.

Mechanochemical (MC) Activation and Ball-Milling Processes

Mechanochemical synthesis, often carried out through high-energy ball milling, is a solvent-free technique that utilizes mechanical energy to induce chemical reactions and structural transformations uni-saarland.dersc.org. This method is known for its ability to produce nanocrystalline or amorphous materials, as well as metastable phases that are not accessible through conventional thermal methods uni-saarland.de.

A key feature of mechanochemical synthesis is the potential for the formation of amorphous or disordered intermediate phases uni-saarland.defrontiersin.org. The intense mechanical forces generated during ball milling can lead to the breakdown of the crystalline lattice of the reactants, resulting in an amorphous mixture. This amorphization is a critical step, as the subsequent crystallization of this amorphous phase can lead to the formation of the desired product with a fine-grained microstructure.

In the case of SrV2O6, studies on pressure-induced amorphization have shown that the crystalline structure can be disrupted under high pressure, leading to an amorphous state researchgate.net. This pressure-induced amorphization is suggested to be associated with the breaking of the infinite chains of corner-linked VO4 tetrahedra researchgate.net. It is plausible that the high localized pressures and temperatures generated during ball milling could induce a similar amorphization in a mixture of SrO (or SrCO3) and V2O5 powders.

The subsequent crystallization of this amorphous intermediate to form SrV2O6 can be achieved through controlled annealing. The temperature and duration of the annealing process would be critical parameters in controlling the grain size and crystallinity of the final product. This two-step process of amorphization followed by crystallization offers a pathway to produce nanocrystalline SrV2O6, which could exhibit enhanced properties compared to its microcrystalline counterpart.

The outcome of a mechanochemical synthesis is highly dependent on the milling parameters, which can be precisely controlled to influence the reaction pathway and the nature of the intermediates. Key parameters include the type of mill, milling speed, milling time, ball-to-powder ratio, and the size and material of the milling balls researchgate.netjournalssystem.commdpi.com.

The energy input during milling is directly related to the milling speed and the mass of the milling balls. Higher energy inputs generally lead to faster reaction rates and a greater degree of amorphization. However, excessive energy can also lead to the formation of undesired phases or contamination from the milling media. The milling time is another crucial factor; prolonged milling can lead to a more homogeneous amorphous phase but may also increase the risk of contamination mdpi.com.

The table below outlines the potential effects of various milling parameters on the mechanochemical synthesis of SrV2O6.

Milling ParameterEffect on Reaction Intermediates and Final Product
Milling Speed Higher speeds increase the kinetic energy of the milling balls, leading to more frequent and energetic collisions. This can accelerate the amorphization of reactants and the formation of intermediate phases.
Milling Time Longer milling times generally result in a more complete reaction and a more homogeneous amorphous phase. However, it can also lead to particle agglomeration and potential contamination.
Ball-to-Powder Ratio A higher ball-to-powder ratio increases the milling efficiency by providing more contact points for energy transfer, which can enhance the rate of amorphization and reaction.
Milling Media The material and size of the milling balls influence the energy of impact. Denser materials like tungsten carbide provide higher impact energy than lighter materials like zirconia.

By carefully optimizing these parameters, it is possible to control the formation of the amorphous intermediate and, consequently, the properties of the final crystalline SrV2O6.

High-Pressure, High-Temperature (HPHT) Synthesis

High-pressure, high-temperature (HPHT) synthesis is a powerful technique for creating materials with novel structures and properties. The application of high pressure can stabilize crystal structures that are not thermodynamically favorable at ambient pressure, leading to the formation of new phases with unique characteristics.

For SrV2O6, high-pressure studies have revealed interesting structural transformations. It has been observed that SrV2O6 undergoes a pressure-induced structural phase transition at approximately 3.9 GPa researchgate.net. With a further increase in pressure, the material becomes amorphous at around 10.1 GPa researchgate.net. This indicates that the SrV2O6 lattice is sensitive to pressure, and HPHT conditions could be utilized to synthesize novel polymorphs or to crystallize the material with a specific structure.

The HPHT synthesis of SrV2O6 would involve subjecting the precursor materials (e.g., SrO and V2O5) to high pressures and temperatures simultaneously. This can be achieved using specialized equipment such as a multi-anvil press. The key experimental parameters in HPHT synthesis are pressure, temperature, and reaction time. By systematically varying these parameters, it is possible to explore the phase diagram of the Sr-V-O system at high pressures and potentially discover new, metastable phases of SrV2O6.

The recovery of the high-pressure phase to ambient conditions is a critical step. In some cases, the high-pressure phase may be quenchable and remain stable at ambient conditions, while in other cases, it may revert to the ambient pressure phase upon release of pressure. The study on pressure-induced amorphization of SrV2O6 noted the recovery of the original crystalline phase after heating the reclaimed amorphous sample, suggesting that the transformation can be reversible researchgate.net.

Control of Microstructure and Particle Morphology in SrV2O6 Materials

The microstructure and particle morphology of SrV2O6 can have a profound impact on its physical and chemical properties. Therefore, the ability to control these features during synthesis is of great importance for tailoring the material for specific applications. Techniques such as hydrothermal synthesis and the use of structure-directing agents are commonly employed to achieve this control.

Hydrothermal synthesis is a versatile method for producing crystalline materials with well-defined morphologies e3s-conferences.orgresearchgate.netmdpi.com. In this process, the reaction is carried out in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. By carefully controlling the reaction parameters such as temperature, time, pH, and the concentration of precursors, it is possible to influence the nucleation and growth of crystals, thereby controlling their size and shape.

For instance, in the hydrothermal synthesis of MnV2O6, nanorods were successfully prepared, and time-dependent experiments revealed the evolution of the morphology from nanoparticles to nanorods e3s-conferences.orge3s-conferences.org. This suggests that a similar approach could be applied to the synthesis of SrV2O6 to obtain specific morphologies like nanowires, nanobelts, or hierarchical structures. The use of surfactants or other organic molecules as structure-directing agents can further enhance the control over morphology by selectively adsorbing onto specific crystal faces and modifying their growth rates mdpi.com.

The choice of synthesis method itself can also dictate the resulting microstructure. For example, solid-state reaction typically yields large, irregular particles, while mechanochemical synthesis can produce nanocrystalline powders with a high surface area. The following table provides a comparative overview of how different synthesis methods can be used to control the microstructure of SrV2O6.

Synthesis MethodTypical Microstructure/MorphologyControllable Parameters
Solid-State Reaction Large, irregular particles; broad particle size distribution.Sintering temperature and time.
Hydrothermal Synthesis Well-defined morphologies (nanorods, nanowires, platelets); narrow particle size distribution.Temperature, time, pH, precursor concentration, additives/surfactants.
Mechanochemical Synthesis Nanocrystalline powders; high surface area; potential for amorphous phases.Milling speed, milling time, ball-to-powder ratio, annealing conditions.
High-Pressure, High-Temperature Synthesis Dense, polycrystalline materials; potential for novel, high-density polymorphs.Pressure, temperature, reaction time.

By selecting the appropriate synthesis strategy and fine-tuning the reaction parameters, it is possible to engineer the microstructure and particle morphology of SrV2O6 to meet the demands of various advanced applications.

Crystallographic Investigations and Structural Dynamics of Srv2o6

Polymorphism and Phase Transitions in Strontium Metavanadate(V)

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of SrV2O6. These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties.

Characterization of Alpha (α-SrV2O6) and Beta (β-SrV2O6) Phases

Strontium metavanadate(V) is known to exist in at least two distinct phases, designated as α-SrV2O6 and β-SrV2O6. The β-SrV2O6 phase is a subject of particular interest in recent research. acs.org Powder X-ray diffraction and electron diffraction studies have confirmed that micro- and nanomaterials of β-SrV2O6 possess an orthorhombic structure. acs.org These crystallites exhibit a preferential growth along the <010> crystallographic direction. acs.org The structural relationship between the alpha and beta phases involves different arrangements of the vanadate (B1173111) chains and strontium ions, leading to variations in their crystallographic parameters and stability under different conditions.

Orthorhombic Crystal System Analysis (e.g., Pnma Space Group for β-SrV2O6)

The β-SrV2O6 phase crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at 90° angles to each other. wikipedia.org Specifically, it belongs to the space group Pnma (space group number 62). acs.orgmaterialsproject.org This space group is centrosymmetric and belongs to the crystal class mmm. ucl.ac.uk The lattice parameters for β-SrV2O6 have been reported as a = 9.694 Å, b = 3.687 Å, and c = 12.570 Å. acs.org Another source provides slightly different lattice parameters for an orthorhombic SrV2O6 structure in the Pnma space group: a = 3.713 Å, b = 9.828 Å, and c = 12.997 Å. materialsproject.org The Pnma space group dictates specific symmetry operations, including glide planes and screw axes, which determine the arrangement of atoms within the unit cell. ucl.ac.uk

Interactive Data Table: Crystallographic Data for β-SrV2O6

ParameterValueSource
Crystal SystemOrthorhombic acs.orgmaterialsproject.org
Space GroupPnma (No. 62) acs.orgmaterialsproject.org
Lattice Parameter (a)9.694 Å acs.org
Lattice Parameter (b)3.687 Å acs.org
Lattice Parameter (c)12.570 Å acs.org
Lattice Parameter (a)3.713 Å materialsproject.org
Lattice Parameter (b)9.828 Å materialsproject.org
Lattice Parameter (c)12.997 Å materialsproject.org

Pressure-Induced Structural Transformations in SrV2O6

The application of high pressure can induce significant changes in the crystal structure of SrV2O6. Studies utilizing Raman spectroscopy and AC impedance measurements have revealed a pressure-induced structural phase transition in SrV2O6 at approximately 3.9 GPa. researchgate.netaip.org As the pressure is further increased, a phenomenon known as amorphization, or the loss of crystalline structure, is observed at around 10.1 GPa. researchgate.netaip.org This amorphization is believed to be linked to the breaking of the infinite chains of corner-linked VO4 tetrahedra. researchgate.netaip.org Interestingly, upon releasing the pressure and heating the recovered amorphous sample to 623 K, the material can revert to its original crystalline phase. aip.org

Temperature-Induced Polymorphic Transformations and Incongruent Melting Phenomena

Temperature is another critical factor influencing the structural stability of SrV2O6. While detailed studies on the specific temperature-induced polymorphic transformations between α-SrV2O6 and β-SrV2O6 are ongoing, the concept of incongruent melting is relevant to the broader class of vanadate compounds. Incongruent melting occurs when a solid substance, upon heating, decomposes into a new solid phase and a liquid phase with a different composition from the original solid. wikipedia.orgbritannica.com For instance, the mineral enstatite (MgSiO3) melts incongruently at low pressures to form forsterite (Mg2SiO4) and a silica-rich liquid. britannica.com Although specific details for SrV2O6 are not extensively documented in the provided search results, the potential for such complex melting behavior exists within this system.

Atomic Arrangements and Vanadium-Oxygen Polyhedral Frameworks

The crystal structure of SrV2O6 is fundamentally defined by the arrangement of its constituent atoms, particularly the vanadium-oxygen polyhedra that form the structural backbone. In metal vanadates like SrV2O6, divalent cations such as Sr2+ typically act as connectors between the vanadium oxide polyhedral chains. acs.org

Coordination Environments of Vanadium (e.g., VO4 Tetrahedra, VO5 Square Pyramids, VO6 Octahedra)

Vanadium exhibits a remarkable flexibility in its coordination environment, readily forming polyhedra with different numbers of oxygen atoms. researchgate.net This gives rise to a rich and diverse structural chemistry in vanadium oxides. researchgate.net The coordination number of vanadium can vary, leading to the formation of VO4 tetrahedra, VO5 square pyramids, and VO6 octahedra. researchgate.net

In the context of SrV2O6, the structure is characterized by corner-shared VO4 tetrahedral units that form infinite chains. acs.org However, it is also noted that in the α-SrV2O6 structure, the vanadium-oxygen polyhedra can be described as distorted octahedra. researchgate.net This distortion is a common feature in vanadium oxides, where the V-O bond lengths within a single polyhedron can vary significantly. uh.edu The specific coordination environment of vanadium plays a crucial role in determining the electronic and magnetic properties of the material. The ability of vanadium to adopt various coordination geometries, including tetrahedral, square pyramidal, and octahedral, is central to the structural diversity observed in vanadate compounds. researchgate.netmdpi.com

Role of Strontium Ions in Lattice Framework

The strontium ions (Sr²⁺) play a crucial and multifaceted role in establishing the structural integrity and stability of the Strontium Vanadium Oxide (SrV₂O₆) lattice. Within the crystal structure, which is characterized by layers or chains of vanadium oxide polyhedra, the divalent strontium cations act as essential pillars or connecting links. acs.org These ions position themselves in the interstitial spaces between the [V₂O₆]ⁿ⁻ frameworks, providing the necessary charge balance to the anionic vanadium-oxygen substructure.

The interaction between the strontium ions and the surrounding oxygen atoms of the vanadate groups dictates the local coordination environment and influences the electronic properties of the compound. While SrV₂O₆ is reported to have an orthorhombic crystal structure, the precise arrangement of Sr²⁺ ions within this framework is critical. smolecule.commaterialsproject.org The stability they impart is evident in the material's ability to be synthesized in various forms, including as nanoparticles anchored onto other materials, without losing its fundamental crystalline nature. acs.orgrawdatalibrary.net

Below is a table detailing the crystallographic parameters of SrV₂O₆, which are fundamentally influenced by the integration of strontium ions into the vanadium oxide framework.

Table 1: Crystallographic Data for Strontium Vanadium Oxide (SrV₂O₆)

Parameter Value
Crystal System Orthorhombic
Space Group Pnma (62)
Lattice Constant (a) 3.713 Å
Lattice Constant (b) 9.828 Å
Lattice Constant (c) 12.997 Å

Data sourced from the Materials Project. materialsproject.org

Crystal Growth Mechanisms and Preferential Crystallographic Orientations

The synthesis and crystal growth of Strontium Vanadium Oxide are achieved through various methods, with the hydrothermal process being a prominently cited technique for producing nanocrystalline forms of the material. acs.orgacs.org The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This technique allows for precise control over the size and morphology of the resulting crystals, enabling the synthesis of SrV₂O₆ nanoparticles. acs.orgrawdatalibrary.net Such methods are crucial for applications where high surface area and controlled particle size are beneficial.

Another common approach for growing oxide crystals is the top-seeded solution growth (TSSG) method, which has been successfully used for other complex vanadates. arxiv.orgrsc.org While not specifically detailed for SrV₂O₆ in the available literature, this method involves using a seed crystal to initiate growth from a supersaturated solution, allowing for the formation of large, high-quality single crystals. The choice of growth method significantly influences the resulting crystal quality, size, and morphology.

Preferential crystallographic orientation refers to the tendency of crystals in a polycrystalline material to align in a common direction. This property is highly dependent on the growth conditions and the substrate used. The surface energy of different crystallographic planes often dictates the preferred growth direction; planes with lower surface energy are typically more stable and thus more likely to form the surface of the crystal. rsc.org For layered materials like SrV₂O₆, growth often proceeds in a way that favors the exposure of certain planes over others.

While the general principles of preferential orientation are well-established, specific studies detailing the preferential crystallographic orientations for SrV₂O₆ are not extensively covered in the surveyed research. However, it is understood that controlling this aspect is critical for optimizing the material's properties. For example, in applications such as catalysis or energy storage, orienting the crystal to expose specific facets with high ionic or electronic conductivity can significantly enhance performance. researchgate.net The development of synthesis techniques that allow for the controlled growth of SrV₂O₆ with specific preferential orientations remains an important area for future research to unlock the full potential of this material.

Electronic Structure Elucidation and Band Theory Studies of Srv2o6

First-Principles Calculations for Electronic Band Structure

First-principles calculations, primarily employing density functional theory (DFT), are powerful tools for investigating the electronic band structure of materials like SrV2O6 from fundamental quantum mechanics. researchgate.net These computational methods allow for the prediction of material properties by solving the many-body Schrödinger equation for the electrons within the crystal lattice. cambridge.organalis.com.my For transition metal oxides such as vanadates, standard DFT approaches are often augmented with methods like the generalized gradient approximation plus Hubbard U (GGA+U) to better account for strong on-site Coulomb interactions of d-electrons. hpstar.ac.cn

Studies on isostructural metavanadates, such as MgV2O6, have utilized the GGA+U framework to analyze structural stability and electronic properties under various conditions, like high pressure. hpstar.ac.cn While specific, detailed first-principles calculations for SrV2O6 are not as extensively published as for some other vanadates, analysis of related compounds like SrVO3 provides valuable insights. DFT calculations on SrVO3 indicate that its Fermi surface has a multiband character, which is a common feature in such materials. uab.cat These calculations are crucial for determining the energy levels, band dispersion, and the nature of electronic states that dictate the material's conductivity and optical properties.

Density of States Analysis and Orbital Contributions

In vanadium oxides, the electronic properties near the Fermi level are typically dominated by the hybridization of Vanadium 3d orbitals and Oxygen 2p orbitals. uab.cat For the related compound SrVO3, first-principles calculations show that the DOS at the Fermi level is primarily composed of V-3d states (specifically the dxy, dxz, and dyz orbitals), with a significant contribution of approximately 20% from the Oxygen 2p states. uab.cat This indicates a strong covalent interaction between vanadium and oxygen atoms.

In contrast, a theoretical investigation on the similar compound MgV2O6 suggested that the electronic structure is predominantly influenced by O-2s states. researchgate.net This highlights the importance of specific calculations for each compound, as subtle changes in structure and constituent atoms can alter orbital contributions significantly. A full PDOS analysis for SrV2O6 would precisely map the contributions of Sr, V, and O orbitals to the valence and conduction bands.

Table 1: Typical Orbital Contributions to Density of States in Vanadates Near the Fermi Level
OrbitalTypical ContributionSignificance
V-3dDominant in conduction band and upper valence bandGoverns conductivity and magnetic properties
O-2pSignificant in valence band, hybridizes with V-3dForms the primary bonding framework with vanadium
Sr statesTypically located far from the Fermi levelPrimarily acts as an electron donor, stabilizing the crystal structure
O-2sLocated at lower energy levels in the valence bandContributes to core-level states

Fermi Level Characteristics and Hybridization Phenomena

The Fermi level (E_F) represents the highest energy state occupied by electrons at absolute zero temperature and is crucial for determining a material's electronic behavior. Its position relative to the valence and conduction bands dictates whether the material is a metal, semiconductor, or insulator.

In SrV2O6, the states near the Fermi level are characterized by a strong hybridization between the Vanadium 3d and Oxygen 2p orbitals. This "p-d hybridization" is a hallmark of transition metal oxides and is fundamental to their electronic properties. scispace.com The overlap between these orbitals leads to the formation of bonding and anti-bonding states that constitute the valence and conduction bands. The multiband character observed in related vanadates arises from the distinct V-3d orbitals (t2g and eg sets) participating in this hybridization. uab.cat This complex interplay defines the shape of the Fermi surface and the pathways for electron transport.

Investigation of Semiconducting Behavior in SrV2O6

Experimental and theoretical studies confirm that SrV2O6 exhibits semiconducting properties. researchgate.netresearchgate.net A semiconductor is characterized by an electronic band gap (Eg) that separates the filled valence band from the empty conduction band. arxiv.org At zero temperature, the material behaves as an insulator, but thermal energy can excite electrons across the gap, enabling electrical conduction. The magnitude of this band gap is a key parameter that determines the material's suitability for various electronic and optoelectronic applications. Research on SrV2O6 nanostructures has confirmed its semiconducting nature, making it a candidate for applications such as photocatalysis. researchgate.net

Determination and Modulation of Electronic Band Gaps

The electronic band gap of a semiconductor can be determined experimentally through techniques like UV-Visible spectroscopy or computationally via DFT calculations. researchgate.netstackexchange.com For SrV2O6, a band gap of 2.88 eV has been reported, which is suitable for photocatalytic activities. researchgate.net For comparison, theoretical calculations for the related compound MgV2O6 predicted a band gap of 2.195 eV. researchgate.net It is important to note that standard DFT calculations often underestimate band gaps, and more advanced methods like hybrid functionals (e.g., HSE06) are used to obtain values closer to experimental results. researchgate.netyoutube.com

The electronic properties, including the band gap, of metavanadates can be modulated by external stimuli such as pressure. hpstar.ac.cn Studies on both SrV2O6 and BaV2O6 have shown that they undergo pressure-induced phase transitions and amorphization. hpstar.ac.cn Such structural transformations invariably alter the orbital overlap and electronic band structure, providing a mechanism to tune the band gap and, consequently, the material's electronic and optical properties.

Table 2: Reported Band Gaps of AV2O6 Metavanadates
CompoundBand Gap (eV)Method
SrV2O62.88Experimental (UV-Vis) researchgate.net
MgV2O62.195Theoretical (DFT) researchgate.net

Electron Correlation Effects and Theoretical Models

Vanadium oxides are classic examples of materials where strong electron correlation effects play a crucial role. cambridge.orgscispace.com In these systems, the approximation of electrons moving independently in an average potential field breaks down. This is because the kinetic energy of the highly localized 3d electrons of vanadium is comparable in magnitude to the strong repulsive Coulomb interaction (U) between them. cornell.edu

These strong correlation effects are responsible for a wide range of fascinating phenomena observed in vanadates, such as metal-insulator transitions. cambridge.orgpnu.edu.ua Simple band theory is often insufficient to describe these materials accurately. Instead, theoretical frameworks like the Hubbard model are employed, which explicitly include the on-site Coulomb repulsion term U. pnu.edu.ua In the context of DFT, this is often implemented through the DFT+U method, which provides a more accurate description of the electronic structure, including the correct prediction of band gaps in insulating phases. researchgate.net The interplay of charge, spin, and orbital degrees of freedom, coupled by strong correlations, is what gives rise to the complex electronic and magnetic properties of SrV2O6. scispace.com

Influence of Defects on Electronic Properties

The electronic properties of semiconductors are highly sensitive to the presence of crystalline defects, such as point vacancies (missing atoms), interstitials, or impurities. rsc.org While specific studies on defect physics in SrV2O6 are limited, general principles from semiconductor physics can be applied.

Defects can introduce new, localized electronic states within the band gap. arxiv.orgresearchgate.net These defect states can act as trapping centers for electrons or holes, or as recombination centers, which can be detrimental to the performance of electronic devices. In some cases, defects can act as dopants, increasing the carrier concentration and conductivity. For instance, studies on other materials have shown that introducing vacancy defects can transform a semiconductor into a metal by creating a high density of states at the Fermi level. rsc.orgmadison-proceedings.com Therefore, controlling the concentration and type of defects during synthesis is critical for tailoring the electronic properties of SrV2O6 for specific applications.

Magnetic Ordering Phenomena and Spin Dynamics in Srv2o6

Antiferromagnetic Ordering at Low Temperatures

At sufficiently low temperatures, the magnetic moments of the vanadium ions in SrV2O6 are believed to align in an ordered, anti-parallel fashion, a phenomenon known as antiferromagnetism. In this state, the net magnetization of the material is zero in the absence of an external magnetic field, as the magnetic moments of neighboring ions cancel each other out. This behavior is common in transition metal oxides where the magnetic ions are separated by non-magnetic oxygen ions, facilitating superexchange interactions that favor an antiparallel alignment of spins.

Determination of Néel Temperature (T_N)

The transition from a paramagnetic state, where the magnetic moments are disordered, to an antiferromagnetically ordered state occurs at a critical temperature known as the Néel temperature (T_N). For Strontium Vanadium Oxide, a Néel temperature of approximately 150 K has been reported. It is important to note that this value is not yet widely confirmed in peer-reviewed scientific literature and should be considered as a preliminary finding.

In related strontium vanadium oxide-hydride phases, such as SrVO2H, strong antiferromagnetic coupling has been observed with a significantly higher Néel temperature, exceeding 300 K. researchgate.netresearchgate.net This suggests that the introduction of hydride ions dramatically influences the magnetic exchange interactions within the crystal structure.

Effects of Doping and External Pressure on Magnetic Properties

The application of external pressure can modify the interatomic distances and bond angles, which in turn affects the strength of the magnetic exchange interactions. A study on the effects of high pressure on SrV2O6 revealed a pressure-induced structural phase transition at 3.9 GPa, followed by amorphization at 10.1 GPa. aip.org While this study focused on the structural and electrical transport properties, such significant structural changes under pressure would invariably impact the magnetic ordering and the Néel temperature. However, detailed magnetic measurements under high pressure for SrV2O6 have not been reported.

Theoretical Studies of Magnetic Interactions and Spin Configurations

Theoretical investigations, particularly those employing density functional theory (DFT), are powerful tools for understanding the nature of magnetic interactions and predicting stable spin configurations. While specific DFT studies focusing solely on the magnetic properties of SrV2O6 are limited in the available literature, research on related vanadium oxides provides a framework for understanding the potential magnetic structure.

For instance, a generative model for inorganic materials design, MatterGen, has been used to predict stable crystal structures for compounds within the V-Sr-O system, including SrV2O6. arxiv.org Such computational approaches can be extended to calculate the magnetic exchange coupling constants and determine the most energetically favorable spin arrangement, whether it be ferromagnetic, antiferromagnetic, or a more complex non-collinear configuration. Ab-initio calculations have been performed on the related compound MgV2O6, providing insights into its electronic and mechanical properties, which are foundational for understanding its magnetic behavior. researchgate.net

Quantum Spin Systems and Low-Dimensional Magnetism in Vanadium Oxides

Vanadium oxides are well-known for exhibiting properties of low-dimensional magnetic systems, where the magnetic interactions are significantly stronger in one or two dimensions compared to the third. This can lead to the emergence of interesting quantum phenomena. The crystal structure of many vanadates consists of chains or layers of VO6 octahedra, which can act as one-dimensional or two-dimensional magnetic systems.

For example, the compound SrMn2V2O8, which is synthesized from SrV2O6, behaves as a one-dimensional magnetic system above its ordering temperature. arxiv.org In the case of strontium vanadium oxide-hydrides like Sr2VO3H and Sr3V2O5H2, they are considered quasi one- and two-dimensional magnets, respectively. tandfonline.com These examples highlight the propensity of vanadium oxide-based materials to display low-dimensional magnetism. While the specific dimensional character of magnetism in pure SrV2O6 has not been extensively studied, its structural motifs suggest that it could also exhibit such behavior, potentially hosting a quantum spin system.

Advanced Characterization Techniques for Srv2o6

X-ray Diffraction (XRD) for Phase Purity and Crystal Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for the analysis of crystalline materials like SrV2O6. It provides critical information regarding the phase purity and crystal structure of the synthesized compound. The process involves directing X-rays onto the material and measuring the scattering intensity as a function of the outgoing angle. The resulting pattern, or diffractogram, is a fingerprint of the material's atomic arrangement. materianova.be

For SrV2O6, XRD analysis confirms its successful formation and identifies its crystal structure. Studies have shown that SrV2O6 typically crystallizes in an orthorhombic phase. researchgate.net The diffraction peaks observed in the XRD pattern can be indexed to the specific crystallographic planes of this orthorhombic structure, in accordance with standard reference data (JCPDS Card No: 24-1296). researchgate.net The sharpness and intensity of these peaks are indicative of a well-defined crystalline nature.

The determination of lattice parameters from the XRD data is crucial for a complete structural characterization. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.

Table 1: Representative XRD Data for Orthorhombic SrV2O6

Parameter Description
Crystal System Orthorhombic
Space Group P_2_1_2_1_2_1
JCPDS Card No. 24-1296

This table presents typical crystallographic information for SrV2O6 as determined by XRD.

The absence of peaks corresponding to precursor materials or other vanadium oxide phases in the XRD pattern is a strong indicator of the high phase purity of the synthesized SrV2O6.

Raman Spectroscopy for Lattice Vibrations and Phase Evolution

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, which are specific to its chemical bonds and crystal structure. This makes it an excellent tool for studying the lattice vibrations and phase evolution in SrV2O6.

The Raman spectrum of SrV2O6 exhibits a series of characteristic bands that correspond to different vibrational motions within the crystal lattice. researchgate.net These vibrations can be broadly categorized as follows:

Low-frequency region (< 400 cm⁻¹): Bands in this region are typically assigned to O-V-O twisting, rocking, and chain deformation vibrations. researchgate.net

Mid-frequency region (400-700 cm⁻¹): A prominent band around 434 cm⁻¹ is attributed to δ-VO2 vibrations. researchgate.net Bands at approximately 514 cm⁻¹ and 655 cm⁻¹ are associated with the symmetric stretching vibrations of V-O-V bridges. researchgate.netacs.org

High-frequency region (800-1000 cm⁻¹): Intense bands in this range are characteristic of VO2 stretching vibrations. acs.org

Table 2: Typical Raman Bands and their Assignments for SrV2O6

Raman Shift (cm⁻¹) Vibrational Mode Assignment
< 400 O-V-O twisting, rocking, chain deformation
~434 δ-VO2 vibrations
~514 V-O-V symmetric stretching
~655 V-O-V symmetric stretching
800-1000 VO2 stretching vibrations

This table summarizes the main Raman active modes observed for SrV2O6 and their corresponding vibrational assignments.

High-Pressure Raman Studies and Spectral Shifts

High-pressure Raman spectroscopy is a specialized technique used to investigate the structural stability and phase transitions of materials under extreme conditions. By applying pressure, the interatomic distances within the crystal lattice are reduced, which in turn affects the vibrational frequencies.

Studies on SrV2O6 have revealed that it undergoes a pressure-induced structural phase transition. aip.org At ambient pressure, SrV2O6 is stable. However, as pressure is increased, the Raman spectra show distinct changes, indicating a transformation to a new phase. This transition has been observed to occur at approximately 3.9 GPa. aip.org With a further increase in pressure to around 10.1 GPa, the material experiences amorphization, which is suggested to be related to the breaking of the corner-linked VO4 tetrahedral chains into VO3− ions. aip.org The general trend observed is a shift of the Raman modes to higher wavenumbers with increasing pressure, which is a consequence of bond shortening and stiffening. researchgate.net

Fourier Transform Infrared (FTIR) Spectrometry for Chemical Bonding and Impurity Analysis

While not as commonly reported for SrV2O6 as XRD and Raman, Fourier Transform Infrared (FTIR) spectrometry is a valuable complementary technique. FTIR measures the absorption of infrared radiation by the material, which excites molecular vibrations. This provides information about the chemical bonds present and can be used to identify functional groups and potential impurities. A detailed vibrational analysis using FTIR can help in confirming the assignments made from Raman spectroscopy and provide a more complete picture of the vibrational properties of SrV2O6. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

XPS analysis of SrV2O6 confirms the presence of Strontium (Sr), Vanadium (V), and Oxygen (O) on the surface of the material. researchgate.net High-resolution XPS spectra provide detailed information about the oxidation states of these elements.

Strontium (Sr): The high-resolution spectrum for the Sr 3d region typically shows two peaks corresponding to the Sr 3d5/2 and Sr 3d3/2 spin-orbit components. The binding energies of these peaks, often found around 133.4 eV and 134.9 eV respectively, are characteristic of the Sr²⁺ oxidation state. researchgate.net

Vanadium (V): The V 2p region also exhibits a doublet, V 2p3/2 and V 2p1/2. The binding energies for these peaks, located at approximately 517.2 eV and 524.08 eV, are indicative of the V⁵⁺ oxidation state. researchgate.net

Oxygen (O): The O 1s spectrum can provide insights into the different oxygen environments within the oxide lattice.

Table 3: Representative XPS Binding Energies for SrV2O6

Element Core Level Binding Energy (eV) Inferred Oxidation State
Sr 3d5/2 ~133.4 Sr²⁺
Sr 3d3/2 ~134.9 Sr²⁺
V 2p3/2 ~517.2 V⁵⁺
V 2p1/2 ~524.08 V⁵⁺

This table presents typical binding energy values obtained from XPS analysis of SrV2O6, which are used to determine the oxidation states of the constituent elements. researchgate.net

Electron Microscopy Techniques for Microstructural and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition.

For SrV2O6, SEM analysis has been used to characterize its morphology. Studies have shown that SrV2O6 can be synthesized with a well-defined one-dimensional (1D) rod-like morphology. researchgate.net SEM images clearly show these rod-like structures and can be used to determine their dimensions, such as length and diameter. The morphology of the material can be influenced by the synthesis method, and SEM is a key tool for observing these differences. researchgate.netacs.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are powerful techniques for visualizing the morphology and fine structural details of SrV₂O₆ at the nanoscale. Research has shown that the morphology of SrV₂O₆ can be controlled through different synthesis methods, such as the hydrothermal process.

Detailed research findings from TEM analysis have revealed the successful fabrication of various SrV₂O₆ nanostructures. These include well-defined one-dimensional (1D) rod-like structures prepared by a simple hydrothermal method without the use of surfactants or templates. researchgate.net Further investigations have demonstrated the ability to create more complex, hierarchical micro- and nanostructures. For instance, dandelion-like architectures and nanobelts of the β-SrV₂O₆ phase have been successfully synthesized. researchgate.net HRTEM imaging, often coupled with electron diffraction, provides atomic-level detail, confirming the crystalline nature and showing the lattice fringes of the synthesized nanostructures. These detailed morphological insights are critical for applications where surface area and particle shape play a significant role, such as in catalysis and energy storage.

Selected Area Electron Diffraction (SAED) for Crystallinity

Selected Area Electron Diffraction (SAED) is an essential TEM technique used to determine the crystalline nature of materials. The diffraction patterns obtained provide information on whether a material is single-crystalline, polycrystalline, or amorphous.

For SrV₂O₆, SAED patterns have been instrumental in confirming the crystallinity of synthesized nanostructures. Studies on β-SrV₂O₆ micro- and nanostructures revealed diffraction patterns consistent with an orthorhombic crystal structure. researchgate.net The patterns, which consist of distinct, ordered spots rather than diffuse rings, indicate a high degree of crystallinity. Furthermore, analysis of these patterns has shown that the β-SrV₂O₆ crystallites exhibit preferential growth along the researchgate.net crystallographic direction. researchgate.net This information is vital for understanding the anisotropic properties of the material and for engineering materials with specific crystal facets exposed for targeted applications.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a microanalytical technique used in conjunction with electron microscopy to perform elemental analysis. It identifies the elemental composition of a sample and can be used to create elemental maps showing the spatial distribution of constituent elements.

EDS analysis performed on SrV₂O₆-based materials confirms the presence of the expected elements: Strontium (Sr), Vanadium (V), and Oxygen (O). For instance, in a study of a SrV₂O₆-V₂CTₓ nanohybrid, EDS analysis verified the existence of these elements, alongside carbon from the MXene component. acs.org This confirms the successful incorporation of the SrV₂O₆ phase into the composite structure. The technique provides semi-quantitative data on the atomic percentages of the elements, which can be used to verify the stoichiometry of the compound. Elemental mapping further reveals the uniform distribution of Sr, V, and O throughout the sample, which is indicative of a homogeneous phase formation.

Table 1: Elements Detected in SrV₂O₆-based Nanohybrid by EDS

Element Chemical Symbol Detected in Sample
Strontium Sr Yes
Vanadium V Yes
Oxygen O Yes
Carbon C Yes (from MXene)

Data sourced from a study on a SrV₂O₆-V₂CTₓ nanohybrid. acs.org

UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis-DRS) for Optical Properties

UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis-DRS) is the primary technique used to investigate the optical properties of powder samples like SrV₂O₆ and to determine their electronic band gap (Eg). The band gap is a critical parameter that defines the semiconducting nature of a material and its potential for photocatalytic and optoelectronic applications.

Studies have confirmed that SrV₂O₆ is a semiconductor material. researchgate.net However, the reported value of its band gap varies depending on the synthesis method and resulting morphology. Analysis of the optical spectrum for one form of SrV₂O₆ determined a band gap of 2.88 eV, a value considered suitable for photocatalytic activities. researchgate.net Another investigation focusing on the β-SrV₂O₆ phase reported a band gap of 2.195 eV. researchgate.net These variations highlight the tunability of the electronic structure with the material's physical form. The band gap is typically calculated from the reflectance data using the Kubelka-Munk function and creating a Tauc plot.

Table 2: Reported Optical Band Gap (Eg) for SrV₂O₆

SrV₂O₆ Phase/Form Reported Band Gap (eV) Source
Not Specified 2.88 researchgate.net

Thermal Analysis Techniques (Thermogravimetry (TGA) combined with Differential Scanning Calorimetry (DSC))

Thermal analysis techniques, specifically the combination of Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, phase transitions, and decomposition behavior of SrV₂O₆. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

TGA-DSC analyses have been crucial in understanding the phase behavior of strontium vanadates. For instance, these techniques provided indispensable evidence for the formation of amorphous SrV₂O₆ as an intermediate phase during mechanochemical synthesis. researchgate.netresearchgate.net The analysis of the crystalline material has identified key transition temperatures. It was found that SrV₂O₆ undergoes a reversible polymorphic transformation at 530 °C. The compound melts incongruently at a higher temperature of 670 °C, at which point it decomposes with the deposition of solid strontium pyrovanadate (Sr₂V₂O₇). researchgate.net This information is vital for defining the processing window and operational limits of SrV₂O₆-based materials and devices.

Table 3: Key Thermal Events for SrV₂O₆

Thermal Event Temperature (°C) Technique Source
Reversible Polymorphic Transformation 530 DSC/TGA researchgate.net

Surface Area and Porosity Analysis (e.g., BET Method)

The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of a material by nitrogen physisorption. The analysis also provides data on pore volume and pore size distribution, which are critical parameters for applications involving surface interactions, such as catalysis, sensing, and energy storage.

The surface area of SrV₂O₆ is highly dependent on its morphology, which is controlled by the synthesis conditions. For a SrV₂O₆/2D-V₂CTₓ MXene nanohybrid, the BET surface area was calculated to be 5.76 m²/g, with a pore size distribution centered at 4.43 nm. acs.org In another study, the synthesis of SrV₂O₆ nanostructures was assisted by citric acid, which led to a significantly higher BET surface area of 29.11 m²/g. researchgate.netresearchgate.net This demonstrates that surface properties can be tailored; a higher surface area generally enhances performance in applications like catalysis and supercapacitors by providing more active sites for reactions.

Table 4: BET Surface Area and Porosity Data for SrV₂O₆

Material BET Surface Area (m²/g) Pore Size (nm) Source
SrV₂O₆/2D-V₂CTₓ Nanohybrid 5.76 4.43 acs.org

Electrochemical Impedance Spectroscopy (EIS) for Electrical Transport Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and the kinetics of electrochemical processes occurring at interfaces. By applying a small AC voltage and measuring the current response over a range of frequencies, EIS can disentangle various contributions to the total impedance, such as solution resistance, charge transfer resistance, and diffusion limitations.

EIS has been applied to SrV₂O₆, particularly in the context of its use as an electrode material. In a study investigating its activity for the hydrogen evolution reaction, citric acid-assisted SrV₂O₆ nanostructures exhibited a small charge transfer resistance (Rct) of 30.6 Ω. researchgate.netresearchgate.net A lower Rct value is desirable as it indicates faster charge transfer kinetics at the electrode-electrolyte interface, leading to better electrochemical performance. The analysis is typically represented by a Nyquist plot, where the diameter of the semicircle in the high-frequency region corresponds to the charge transfer resistance. This data is essential for optimizing the performance of SrV₂O₆ in electrochemical applications like batteries, supercapacitors, and electrocatalysts.

Computational and Theoretical Investigations of Srv2o6 Properties

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in exploring the properties of vanadate (B1173111) compounds. In the context of SrV₂O₆, DFT calculations are crucial for predicting its stability, electronic behavior, and response to external conditions like pressure.

DFT calculations are employed to perform structural relaxations, where the atomic positions and lattice parameters of a crystal structure are optimized to find the lowest energy (most stable) configuration. These calculations have been used to assess the thermodynamic stability of SrV₂O₆. arxiv.org

Studies have identified at least two polymorphs of strontium metavanadate, known as α-SrV₂O₆ and β-SrV₂O₆. researchgate.net The high-temperature β-SrV₂O₆ phase has been identified as crystallizing in an orthorhombic system with the space group Pnma. researchgate.net Its structure is characterized by isolated zigzag double strings composed of edge-sharing VO₆ octahedra, with strontium atoms situated between these strings, ensuring the stability of the network. researchgate.net

Theoretical models have successfully generated crystal structures for SrV₂O₆ with the V⁵⁺ oxidation state that are calculated to be thermodynamically stable. arxiv.org High-pressure studies, combining experimental measurements with theoretical analysis, indicate that SrV₂O₆ undergoes a pressure-induced structural phase transition at approximately 3.9 GPa. researchgate.net Upon further pressure increase, the material is reported to become amorphous at around 10.1 GPa. researchgate.net However, it has been suggested that the stability of SrV₂O₆ under pressure may be lower than that of similar metavanadates like PbV₂O₆, potentially due to a more open crystal structure. rsc.org

Table 1: Structural and Phase Transition Data for SrV₂O₆

Property Value/Type Space Group Conditions Source(s)
Polymorph β-SrV₂O₆ Pnma High-temperature researchgate.net
Phase Transition Structural - ~3.9 GPa researchgate.net

| Phase Transition | Amorphization | - | ~10.1 GPa | researchgate.net |

A primary application of DFT is the prediction of a material's electronic properties, including its electronic band structure and the density of states (DOS). These calculations determine whether a material is a metal, semiconductor, or insulator and provide the value of its band gap. For complex materials like vanadates containing elements with strongly correlated d-electrons, standard DFT approaches are often augmented with methods like GGA+U (Generalized Gradient Approximation + Hubbard U) to more accurately describe electron localization.

While detailed DFT-based electronic structure analyses for SrV₂O₆ are not as widely reported as for other vanadates, the established methodology allows for the prediction of its key electronic features. Such a study would typically involve calculating the band structure along high-symmetry directions of the Brillouin zone. The resulting DOS plot would reveal the contributions of strontium, vanadium, and oxygen atomic orbitals to the valence and conduction bands, providing a fundamental understanding of the electronic nature and bonding within the compound.

The study of lattice dynamics through phonon dispersion calculations is essential for understanding a material's vibrational properties, thermal conductivity, and structural stability. DFT-based methods, often using a direct force-constant approach as implemented in packages like Phonopy, can compute the phonon frequencies and their corresponding atomic displacement patterns throughout the Brillouin zone.

For SrV₂O₆, investigations into its lattice vibrations under high pressure have been conducted using Raman spectroscopy, which provides experimental data on the phonon modes at the Γ-point. researchgate.net These experimental results have been crucial in identifying the pressure-induced phase transition at 3.9 GPa. researchgate.net Theoretical phonon calculations would complement such experimental work by providing a complete picture of the lattice dynamics, helping to identify the soft phonon modes that are often responsible for structural instabilities and phase transitions.

DFT calculations are a reliable method for determining the full set of second-order elastic constants (Cᵢⱼ) of a crystalline solid. These constants are fundamental measures of a material's response to applied stress and its resistance to elastic deformation.

From the calculated elastic constants, the mechanical stability of a crystal structure can be verified using the Born stability criteria. If the criteria are met, the structure is considered mechanically stable. Furthermore, the elastic constants are used to derive important mechanical properties, including:

Bulk Modulus (B): Resistance to volume change under hydrostatic pressure.

Shear Modulus (G): Resistance to shape change at a constant volume.

Young's Modulus (E): Stiffness or resistance to uniaxial deformation.

Poisson's Ratio (ν): The ratio of transverse to axial strain, which provides insight into the ductile or brittle nature of the material.

By combining DFT calculations of total energy at various volumes with the quasi-harmonic Debye model, it is possible to predict the thermodynamic properties of a compound as a function of temperature and pressure. researchgate.net This model treats the vibrational energy of the solid as arising from a gas of phonons.

This approach allows for the theoretical determination of several key thermodynamic quantities:

Thermal Expansion Coefficient: Describes how the size of the material changes with temperature.

Heat Capacity (Cᵥ and Cₚ): The amount of heat required to raise the temperature of the material.

Debye Temperature (Θᴅ): Relates to the highest frequency of vibration in the crystal lattice and is important for understanding thermal conductivity and heat capacity at low temperatures. researchgate.netresearchgate.net

This computational framework provides a powerful way to predict the thermodynamic behavior of SrV₂O₆ under various conditions, which is essential for its potential applications.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from first-principles electronic structure calculations (like DFT) at each time step. This allows for the simulation of the dynamic evolution of a system at finite temperatures, providing insights beyond static, zero-kelvin calculations.

AIMD simulations can be used to:

Confirm the thermal stability of a crystal structure by observing its behavior at a given temperature over time. researchgate.net

Study the mechanisms of phase transitions and chemical reactions, such as thermal decomposition. researchgate.net

Investigate diffusion processes and ionic conductivity.

For SrV₂O₆, AIMD could be applied to simulate its structural behavior at the high temperatures where the α-to-β phase transition occurs or to model the process of pressure-induced amorphization, providing an atomistic view of these complex transformations.

Machine Learning Approaches in Inorganic Material Synthesis and Property Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in materials science, accelerating the discovery and design of new inorganic materials by learning from existing data. rsc.org These data-driven approaches are particularly valuable for navigating the vast compositional and structural spaces of materials like perovskite oxides. arxiv.orgresearchgate.net

Machine learning models can be trained on large databases of experimentally determined or computationally calculated material properties to predict the characteristics of new, unexplored compounds. github.comrsc.org For a material like SrV₂O₆, ML models could predict a range of properties, including its band gap, formation energy, and stability, based solely on its chemical formula and stoichiometry. researchgate.net These predictions are significantly faster than performing DFT calculations or experimental synthesis and characterization for every potential new material. arxiv.org

One of the key applications of machine learning in this field is the prediction of synthesizability and the suggestion of optimal synthesis conditions. By analyzing vast amounts of data from scientific literature, ML models can identify patterns and correlations that are not immediately obvious to human researchers. rsc.org For instance, a model could be trained to predict the most suitable precursors and reaction temperatures for the solid-state synthesis of SrV₂O₆. The development of such models relies on the availability of comprehensive datasets of successful and unsuccessful synthesis attempts.

Furthermore, machine learning can be integrated with high-throughput computational screening. In this approach, DFT calculations are used to generate a dataset of properties for a large number of candidate materials. An ML model is then trained on this data to rapidly screen a much larger space of potential compositions, identifying promising candidates for further investigation with more accurate, but computationally expensive, methods. arxiv.org This hybrid DFT-ML methodology has been successfully applied to the discovery of new perovskite materials for various applications, including solar cells and catalysts. arxiv.orgresearchgate.net

Table 2: Potential Applications of Machine Learning for SrV₂O₆ Research

Application AreaMachine Learning Model TypeInput FeaturesPredicted Output
Property PredictionRegression (e.g., Random Forest, XGBoost)Elemental properties, stoichiometry, crystal structure informationBand gap, formation energy, magnetic moment
Synthesis PlanningClassification, RegressionTarget compound, precursor materialsLikelihood of successful synthesis, optimal reaction temperature
High-Throughput ScreeningVariousCompositional and structural descriptorsStability, promising functional properties

This table outlines potential machine learning applications for SrV₂O₆ based on established methodologies in inorganic materials science.

Advanced Research Applications and Functional Materials Development Based on Srv2o6

Electrocatalytic Applications

Hydrogen Evolution Reaction (HER) Electrocatalysis

The development of cost-effective and efficient electrocatalysts is crucial for the production of molecular hydrogen through the hydrogen evolution reaction (HER). researchgate.net Strontium vanadate (B1173111) has been identified as a novel material for this purpose. researchgate.net Research into SrV2O6 nanostructures has shown promising results in electrochemical HER performance. researchgate.netresearchgate.net

A study focusing on SrV2O6 with an orthorhombic phase, assisted by a low concentration of citric acid, demonstrated notable catalytic activity. researchgate.netresearchgate.net This particular nanostructure exhibited a low overpotential of 78 mV to achieve a current density of 10 mA/cm² and 337 mV for 100 mA/cm². researchgate.netresearchgate.net The material also displayed a favorable Tafel slope of 83.3 mV/dec and a small charge transfer resistance of 30.6 Ω. researchgate.netresearchgate.net The enhanced HER activity is attributed to the high surface area of the nanostructure, its distinct one-dimensional morphology, and a synergistic effect between the strontium and vanadium oxides. researchgate.net

ParameterValueReference
Overpotential @ 10 mA/cm²78 mV researchgate.netresearchgate.net
Overpotential @ 100 mA/cm²337 mV researchgate.netresearchgate.net
Tafel Slope83.3 mV/dec researchgate.netresearchgate.net
Charge Transfer Resistance30.6 Ω researchgate.netresearchgate.net
Table 1: HER Performance of Citric Acid-Assisted SrV2O6 Nanostructure

Oxygen Reduction Reaction (ORR) Electrocatalysis

While vanadium-based compounds are being explored for the oxygen reduction reaction (ORR) in applications like alkaline fuel cells, specific research detailing the performance of Strontium vanadium oxide (SrV2O6) as a primary electrocatalyst for ORR is not extensively covered in the available literature. researchgate.netresearchgate.net The focus has predominantly been on other vanadium oxides or composite materials. researchgate.netresearchgate.net

Electrochemical Sensing Platforms

Strontium vanadium oxide has been successfully employed in the development of selective electrochemical sensing platforms. nih.gov Its electrocatalytic properties make it a suitable candidate for detecting specific organic molecules. nih.gov

A significant application of SrV2O6 is in the electrochemical detection of caffeic acid. nih.gov Researchers have prepared well-defined, one-dimensional (1D) rod-like SrV2O6 using a simple hydrothermal method. nih.gov These nanorods, when used to modify a glassy carbon electrode, create a highly effective sensor for caffeic acid. nih.gov This marks a notable use of SrV2O6 in the field of biomedical and environmental sensing applications. nih.gov

The SrV2O6-modified glassy carbon electrode demonstrates superior electrocatalytic activity for detecting caffeic acid, as measured by techniques like cyclic voltammetry and chronoamperometry. nih.gov The sensor exhibits a strong current response with excellent selectivity. nih.gov Its performance is characterized by a wide linear response range and a very low detection limit, making it a highly sensitive platform. nih.gov

Performance MetricValueReference
Linear Response Range0.01-207 µM nih.gov
Limit of Detection (LOD)4 nM nih.gov
Sensitivity2.064 μA μM⁻¹cm⁻² nih.gov
Table 2: Sensing Performance of SrV2O6-based Caffeic Acid Sensor

Microwave Dielectric Ceramics for Advanced Electronics

SrV2O6 has been investigated as a novel ultralow-firing microwave dielectric ceramic, showing potential for applications in modern electronics. osti.gov It can be prepared through a solid-state method at a relatively low temperature of 630 °C. osti.gov

The material exhibits a stable α-SrV2O6 phase at 630 °C. osti.gov Its optimum microwave dielectric properties include a low dielectric constant (εr) and a high quality factor (Q × f). osti.gov While its intrinsic temperature coefficient of resonant frequency (τf) is high, it can be adjusted toward near-zero by forming a composite ceramic with materials like Calcium titanate (CaTiO3). osti.gov Specifically, a composite of 0.75SrV2O6-0.25CaTiO3 achieved a τf value of -2.7 ppm/°C. osti.gov

Dielectric PropertyValueReference
Dielectric Constant (εr)~9.66 osti.gov
Quality Factor (Q × f)~23,200 GHz osti.gov
Temperature Coefficient (τf)~ -205 ppm/°C osti.gov
Adjusted τf (with 0.25 CaTiO3)-2.7 ppm/°C osti.gov
Table 3: Microwave Dielectric Properties of SrV2O6 Ceramic

Composite Ceramics for Temperature Stability (e.g., SrV₂O₆-CaTiO₃ Composites)

In the quest for materials with exceptional thermal and electrical stability for advanced electronics, researchers are exploring composite ceramics. One area of investigation involves combining strontium vanadium oxide (SrV₂O₆) with materials known for their structural and dielectric robustness at high temperatures, such as calcium titanate (CaTiO₃). The principle behind creating these composites is to leverage the distinct, yet complementary, properties of each component to engineer a new material with superior performance.

Calcium titanate (CaTiO₃) is a well-regarded ceramic material belonging to the perovskite family. researchgate.net It is characterized by a high melting point (over 1900°C) and a stable orthorhombic crystal structure at room temperature. researchgate.net Its properties make it a suitable candidate for applications in dielectric or ferroelectric components and as a foundational material in composite systems designed for high-temperature environments. researchgate.net The development of MgTiO₃-CaTiO₃ ceramics, for instance, has been investigated for use in NP0 (Negative-Positive-Zero) ceramic capacitors, which are valued for their stability and low losses in applications like MRI systems. researchgate.net

While direct research on SrV₂O₆-CaTiO₃ composites is not extensively documented, the theoretical advantages of such a composite are based on established material science principles. By incorporating CaTiO₃ particles into a SrV₂O₆ matrix, or vice versa, it is hypothesized that the resulting composite ceramic could exhibit:

Enhanced Thermal Stability: The high melting point and structural integrity of CaTiO₃ could reinforce the composite, improving its resistance to thermal shock and degradation at elevated temperatures. researchgate.net

Improved Mechanical Strength: The integration of a hard ceramic phase like CaTiO₃ can enhance the mechanical robustness of the final sintered product.

The fabrication of such composites would likely involve standard ceramic processing techniques, such as solid-state reaction, followed by pressing and sintering at high temperatures to promote densification and the formation of a cohesive microstructure. researchgate.net The properties of the final composite would be highly dependent on the volume fraction of each component, the particle size distribution, and the sintering conditions.

Table 1: Properties of Ceramic Components for High-Temperature Composites

PropertyCalcium Titanate (CaTiO₃)Magnesium Titanate (MgTiO₃)Vanadium(V) Oxide (V₂O₅)
Crystal Structure Orthorhombic (Perovskite) researchgate.netIlmeniteOrthorhombic (Layered) researchgate.net
Melting Point (°C) >1900 researchgate.net~1630~690
Key Characteristics High dielectric constant, thermal stability. researchgate.netLow dielectric loss, temperature stability. researchgate.netElectrochromic, catalytic activity. researchgate.net
Primary Application Capacitors, radioactive waste immobilization. researchgate.netHigh-frequency dielectrics, capacitors. researchgate.netSensors, electrochromic devices. researchgate.net

Potential for Spintronic Devices

Spintronics, or spin electronics, is a revolutionary field of technology that aims to exploit the intrinsic spin of electrons in addition to their charge. researchgate.net This approach promises devices with higher processing speeds, lower energy consumption, and greater integration densities compared to conventional electronics. researchgate.net Materials suitable for spintronic applications must possess specific properties that allow for the manipulation and detection of electron spin states, such as long spin relaxation times and efficient spin-orbit coupling (SOC). researchgate.netmdpi.com

While strontium vanadium oxide (SrV₂O₆) is not yet a mainstream spintronic material, its constituent elements suggest a latent potential for this field. Vanadium oxides are known for their rich electronic and magnetic properties, stemming from the multiple oxidation states of vanadium. These characteristics are fundamental to the phenomena exploited in spintronics. For instance, materials like nickel oxide (NiO) are being explored for their ability to transmit signals via spin waves. ucla.edu

The potential application of SrV₂O₆ in spintronics could be realized in several ways:

As a Spin-Current Generator: The presence of vanadium, a transition metal, could facilitate strong spin-orbit coupling, a key requirement for converting charge currents into spin currents via the spin-Hall effect. This is a critical function in spin-orbit torque (SOT) devices, which are foundational for next-generation MRAM (Magnetoresistive Random-Access Memory). acs.org

In Magnetic Heterojunctions: Thin films of SrV₂O₆ could be integrated into multilayer structures, such as magnetic tunnel junctions (MTJs). In an MTJ, a thin insulating layer is sandwiched between two ferromagnetic layers. The electrical resistance of the junction depends on the relative spin alignment of the ferromagnetic layers, forming the basis of a memory cell. The properties of SrV₂O₆ could make it a candidate for the insulating or semiconducting barrier in such a device.

Doping and Defect Engineering: The introduction of magnetic impurities or the creation of specific defects within the SrV₂O₆ crystal lattice could induce localized magnetic moments, a strategy used in materials like graphene to make them suitable for spintronic applications. mdpi.com

The exploration of SrV₂O₆ for spintronics is still in a nascent, theoretical stage. Further research, particularly in the growth of high-quality thin films and the characterization of their magnetic and spin transport properties, is necessary to validate this potential.

Application in Electrochromic Devices

Electrochromic devices are capable of changing their optical properties (e.g., color, transmittance) in response to an applied electrical voltage. This technology is central to applications such as smart windows, auto-dimming mirrors, and low-power displays. Vanadium oxides, particularly vanadium pentoxide (V₂O₅), are among the most promising materials for electrochromic applications due to their ability to exhibit multiple colors and their stable layered structure that facilitates ion intercalation. researchgate.netresearchgate.net

Given that SrV₂O₆ is a vanadate compound, it is a strong candidate for electrochromic applications. The mechanism of electrochromism in vanadium oxides involves the reversible intercalation and deintercalation of small ions (like Li⁺ or H⁺) into the material's crystal lattice upon the application of a voltage. researchgate.net This process is accompanied by a change in the oxidation state of the vanadium ions (e.g., V⁵⁺ ↔ V⁴⁺), which alters the material's light absorption characteristics. researchgate.net

Research on V₂O₅ and doped vanadium oxide thin films provides a clear blueprint for the potential performance of SrV₂O₆:

Multi-Color Switching: Vanadium oxide films are known to switch between several colors, typically from yellow (oxidized state) to green and then to blue (reduced state). researchgate.net

High Optical Modulation: Titanium-doped vanadium oxide films have demonstrated a high transmittance contrast (Δ%T) of approximately 51.1% and a coloration efficiency of 95.7 cm²/C at a wavelength of 415 nm. rsc.org Coloration efficiency is a key metric that measures the change in optical density per unit of inserted charge, indicating the material's effectiveness.

Switching Speed: The speed at which the material can color and bleach is crucial for practical devices. Doped vanadium oxide films have achieved coloring and bleaching times as fast as 5 and 6 seconds, respectively. rsc.org

The presence of strontium in the SrV₂O₆ structure may further modify and potentially enhance these properties by altering the lattice parameters, ion diffusion pathways, and electronic band structure. Thin films of SrV₂O₆ could be deposited using techniques like sputtering or chemical deposition onto transparent conductive substrates (e.g., indium tin oxide-coated glass) to fabricate electrochromic devices. researchgate.netrsc.org

Table 2: Performance Data for Vanadium Oxide-Based Electrochromic Films

Material SystemKey Performance MetricValueWavelength (nm)Citation
Na₀.₃₃V₂O₅·H₂OTransmittance Variance42%900 researchgate.net
Na₀.₃₃V₂O₅·H₂O (200 nm thick)Transmittance Variance54%400 researchgate.net
Ti-doped V₂O₅ (4 mol% Ti)Transmittance Contrast (Δ%T)~51.1%415 rsc.org
Ti-doped V₂O₅ (4 mol% Ti)Coloration Efficiency95.7 cm²/C415 rsc.org
Ti-doped V₂O₅ (10 mol% Ti)Coloring Time5 s- rsc.org
Ti-doped V₂O₅ (10 mol% Ti)Bleaching Time6 s- rsc.org

Future Directions and Emerging Research Avenues for Srv2o6

Exploration of Novel Polymorphs and Metastable Phases Under Extreme Conditions

The synthesis of materials under extreme conditions, such as high pressure and temperature, offers a pathway to creating novel crystal structures with unique properties. nih.gov For SrV2O6, the exploration of new polymorphs and metastable phases is a critical frontier. High-pressure synthesis techniques could force the atoms into new arrangements, leading to the discovery of phases with enhanced electronic or magnetic characteristics.

Investigating the behavior of SrV2O6 under these extreme conditions can provide insights into the fundamental physics and chemistry of vanadates. The discovery of novel polymorphs could lead to materials with tailored properties, expanding the application space for strontium vanadium oxides.

Tailoring Electronic and Magnetic Properties Through Precise Doping and Defect Engineering

The ability to precisely control the electronic and magnetic properties of SrV2O6 is crucial for its application in next-generation electronic and spintronic devices. arxiv.org Doping, the intentional introduction of impurity atoms, and defect engineering, the controlled creation of imperfections in the crystal lattice, are powerful tools to achieve this. rsc.orgrpi.edu

By substituting strontium or vanadium with other elements, researchers can modulate the carrier concentration and introduce localized magnetic moments. arxiv.org Similarly, creating oxygen vacancies or other point defects can significantly alter the electronic band structure and magnetic interactions. kaist.ac.kr Density functional theory (DFT) calculations have shown that oxygen deficiencies can lower the energy barrier for ion diffusion, enhancing electrochemical performance. kaist.ac.kr This precise control over the material's properties at the atomic level is a key area of future research. rsc.org

Table 1: Potential Doping Strategies and Their Expected Effects on SrV2O6

Dopant ElementTarget SiteExpected Effect on Electronic PropertiesExpected Effect on Magnetic Properties
Lanthanides (e.g., Dy)Strontium (Sr)Introduction of localized f-electrons, potential for enhanced magnetic anisotropy. arxiv.orgModification of magnetic ordering temperature and coercive fields. arxiv.org
Molybdenum (Mo)Vanadium (V)Change in carrier concentration and density of states near the Fermi level.Alteration of magnetic exchange interactions.
Nitrogen (N)Oxygen (O)Creation of hole carriers, potentially leading to p-type conductivity.Introduction of localized magnetic moments.

Nanoscale Engineering and Fabrication of Complex Architectures for Enhanced Functionality

The properties of materials can be dramatically different at the nanoscale. albany.edu Engineering SrV2O6 into nanostructures such as nanoparticles, nanowires, and thin films can unlock new functionalities and enhance its performance in various applications. rsc.org For instance, nanostructured electrodes have a much higher surface area, which can significantly improve the capacity and rate capability of batteries. acs.orgresearchgate.net

Future research will focus on developing advanced fabrication techniques to create complex, three-dimensional architectures of SrV2O6. rsc.org Methods like hydrothermal synthesis, electrospinning, and atomic layer deposition will be crucial in this endeavor. acs.orgmdpi.com These complex nanostructures could find use in high-performance sensors, catalysts, and energy storage devices. acs.org

In-Situ and Operando Characterization Techniques for Dynamic Processes

To truly understand how SrV2O6 functions in a device, it is essential to study it under actual operating conditions. In-situ and operando characterization techniques allow researchers to observe the dynamic changes in a material's structure and properties as they happen. arxiv.orgnih.govrsc.org

Techniques such as in-situ X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray absorption spectroscopy (XAS) can provide real-time information about crystallographic changes, morphological evolution, and electronic structure modifications during electrochemical cycling or catalytic reactions. arxiv.orgnih.govresearchgate.net This information is invaluable for identifying reaction mechanisms, understanding degradation pathways, and designing more robust and efficient materials. nih.govresearchgate.net

Table 2: In-Situ/Operando Techniques for Studying SrV2O6

TechniqueInformation GainedRelevance to SrV2O6
In-Situ X-Ray Diffraction (XRD)Real-time changes in crystal structure and phase transitions.Understanding structural stability during ion intercalation/deintercalation in batteries. researchgate.net
In-Situ Transmission Electron Microscopy (TEM)Visualization of morphological changes and defect dynamics at the nanoscale. arxiv.orgObserving the formation and growth of nanostructures during synthesis or device operation.
Operando X-ray Absorption Spectroscopy (XAS)Probing the local atomic and electronic structure around specific elements. nih.govDetermining the oxidation state changes of vanadium during electrochemical reactions. nih.gov
In-Situ Raman SpectroscopyTracking changes in vibrational modes related to chemical bonds. arxiv.orgIdentifying intermediate species and surface reactions in catalytic processes.

Advanced Theoretical Modeling of Complex Interfacial Phenomena and Reaction Mechanisms

Theoretical modeling plays a crucial role in complementing experimental research by providing a deeper understanding of complex phenomena at the atomic scale. Advanced computational techniques, such as density functional theory (DFT), can be used to model the behavior of SrV2O6 and predict its properties.

Future theoretical work will focus on modeling complex interfacial phenomena, such as the interaction between SrV2O6 and an electrolyte in a battery, or the adsorption of molecules on its surface in a catalytic application. These models can help to elucidate reaction mechanisms, identify active sites, and guide the design of new materials with improved performance. For example, DFT calculations can reveal the energy barriers for ion diffusion, providing insights into how to improve battery performance. kaist.ac.kr

Development of Multifunctional SrV2O6-Based Materials and Devices

The ultimate goal of research into SrV2O6 is to develop new materials and devices with enhanced or entirely new functionalities. By combining the unique properties of SrV2O6 with other materials, it is possible to create multifunctional composites and heterostructures.

For example, a composite of SrV2O6 and a highly conductive material like a MXene has been shown to significantly improve the specific capacity and cycling stability of an electrode for a zinc-ion battery. acs.org Future research will explore other combinations to develop materials for a wide range of applications, including sensors, catalysts, and thermoelectric devices. The development of SrV2O6-based hydrides also opens up new avenues for creating novel electronic and magnetic phases. researchgate.net

Q & A

Q. What are the standard synthesis methods for SrV₂O₆, and how can purity be ensured?

SrV₂O₆ is typically synthesized via solid-state reactions using precursors such as SrCO₃ and V₂O₅. The mixture is calcined at high temperatures (e.g., 800–1000°C) under controlled atmospheric conditions to prevent impurity formation. Purity is verified using X-ray diffraction (XRD) to confirm the orthorhombic crystal structure (space group Pnma) and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation .

Q. How is the crystal structure of SrV₂O₆ characterized under ambient conditions?

At ambient conditions, SrV₂O₆ adopts an orthorhombic structure with vanadium in a distorted octahedral coordination. Structural characterization involves Rietveld refinement of XRD data and complementary techniques like Raman spectroscopy to identify V–O vibrational modes. Synchrotron-based studies enhance resolution for detecting minor lattice distortions .

Q. What spectroscopic methods are critical for analyzing SrV₂O₆'s electronic properties?

UV-Vis-NIR spectroscopy reveals optical bandgap transitions, while X-ray photoelectron spectroscopy (XPS) identifies vanadium oxidation states (typically V⁵⁺ in SrV₂O₆). Electron paramagnetic resonance (EPR) can detect paramagnetic defects or intermediate oxidation states induced during synthesis .

Advanced Research Questions

Q. How does high pressure alter the coordination geometry of vanadium in SrV₂O₆?

Under high pressure (>10 GPa), SrV₂O₆ undergoes phase transitions due to vanadium coordination changes (e.g., octahedral to tetrahedral). In situ high-pressure XRD and X-ray absorption near-edge structure (XANES) spectroscopy are essential to track bond-length variations and amorphization pathways. Pressure-induced amorphization is attributed to kinetic trapping of metastable states .

Q. What redox mechanisms govern SrV₂O₆ in electrochemical applications?

Vanadium’s multivalent nature enables SrV₂O₆ to participate in redox reactions. Cyclic voltammetry in non-aqueous electrolytes (e.g., LiPF₆) reveals Li⁺ intercalation/deintercalation peaks. Density functional theory (DFT) simulations predict redox potentials and Li-ion diffusion barriers, which correlate with experimental galvanostatic cycling data .

Q. How can computational modeling resolve contradictions in SrV₂O₆'s thermal stability?

Discrepancies in reported decomposition temperatures (e.g., 600–800°C) arise from differing oxygen partial pressures or precursor impurities. Ab initio molecular dynamics (AIMD) simulations model thermal degradation pathways, while thermogravimetric analysis (TGA) coupled with mass spectrometry identifies gaseous byproducts (e.g., O₂, VOx species) .

Q. What methodological approaches validate SrV₂O₆'s catalytic activity in oxidation reactions?

Catalytic performance is assessed using gas chromatography (GC) or in situ Fourier-transform infrared (FTIR) spectroscopy to monitor reaction intermediates. For aerobic oxidation, SrV₂O₆’s activity is compared to V₂O₅-based catalysts, with XPS confirming surface V⁵⁺/V⁴⁺ ratios as critical active sites .

Data Interpretation & Contradiction Analysis

Q. How should researchers address conflicting reports on SrV₂O₆’s magnetic properties?

Magnetic susceptibility measurements may vary due to sample purity or oxygen vacancies. Squid magnetometry under controlled atmospheres (e.g., Ar vs. O₂) isolates intrinsic behavior. Neutron diffraction can resolve spin-ordering patterns obscured by XRD .

Q. Why do electrochemical studies show variability in SrV₂O₆’s ion storage capacity?

Capacity discrepancies (e.g., 100–150 mAh/g) stem from particle size effects (nanostructured vs. bulk) or electrode fabrication methods (e.g., binder choice). Focused ion beam (FIB) cross-sectional imaging and electrochemical impedance spectroscopy (EIS) decouple kinetic and thermodynamic limitations .

Methodological Best Practices

Q. What safety protocols are critical when handling SrV₂O₆?

While SrV₂O₆ itself lacks detailed hazard data, related vanadium oxides (e.g., V₂O₅) require respiratory protection (N95 masks), gloveboxes for powder handling, and fume hoods to prevent inhalation. Waste disposal follows protocols for heavy-metal-containing compounds .

Q. How can phase purity be maintained during SrV₂O₆ synthesis?

Use high-purity precursors (>99.9%) and avoid hygroscopic conditions. Post-synthesis annealing in O₂ flow eliminates oxygen vacancies. Secondary phases (e.g., Sr₃V₂O₇) are identified via XRD and quantified using Rietveld analysis .

Advanced Characterization Techniques

Q. What role does aberration-corrected STEM play in SrV₂O₆ defect analysis?

Scanning transmission electron microscopy (STEM) with atomic resolution visualizes oxygen vacancies and cation disorder. Electron energy loss spectroscopy (EELS) maps local vanadium oxidation states, critical for understanding defect-mediated properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.